Aselacin C

概要

説明

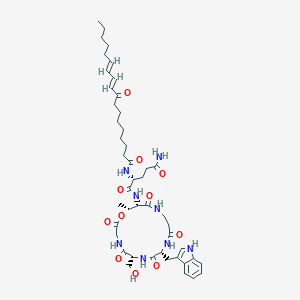

Aselacin C is a cyclic pentadepsipeptide isolated from the Acremonium species. It was first identified and characterized in 1994 by researchers at Abbott Laboratories. This compound is known for its ability to inhibit the binding of endothelin to its receptor in bovine atrial and porcine cerebral membranes . The molecular formula of this compound is C46H66N8O11, and it has a molecular weight of 907.06 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Aselacin C is typically produced through fermentation processes involving the Acremonium species. The traditional method for growing microorganisms for screening of metabolites has been submerged fermentation. in this environment, microorganisms usually do not differentiate as they do in nature. Researchers have grown fungi in stationary fermentations to encourage the formation of metabolites during these growth stages .

Industrial Production Methods: The production of this compound involves a specific fermentation medium consisting of starch (2.4%), molasses (1.6%), spray-dried lard water (0.8%), primary whole yeast (0.4%), and calcium carbonate (0.16%). The pH of the medium is maintained at optimal levels to support the growth of the Acremonium species .

化学反応の分析

Types of Reactions: Aselacin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different environments.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the cyclic pentadepsipeptide structure.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C46H66N8O11

- Molecular Weight : 907.1 g/mol

- CAS Registry Number : 156223-08-4

Aselacin C is characterized by its unique cyclic structure, which contributes to its biological activity. The compound's structure allows it to interact effectively with biological receptors, making it a valuable model for studying cyclic peptides and their interactions.

Endothelin Receptor Inhibition

This compound is primarily known for its role in inhibiting the binding of endothelin to its receptors (endothelin receptor type A and B). This inhibition is crucial because endothelin is a potent vasoconstrictor involved in several cardiovascular diseases.

- IC50 Value : Approximately 20 µg/mL, indicating the concentration required to inhibit 50% of the receptor activity.

Potential Therapeutic Applications

Due to its ability to inhibit endothelin binding, this compound shows promise in developing therapeutic agents for conditions such as:

- Hypertension

- Congestive heart failure

- Myocardial infarction

Research Applications

This compound has been utilized in various research contexts:

Model Compound for Cyclic Peptides

Researchers employ this compound as a model compound to explore the interactions of cyclic peptides with various receptors. This research aids in understanding how structural variations can influence biological activity.

Studies on Vascular Biology

The compound is used in studies aimed at elucidating the mechanisms of vascular tone regulation and blood pressure control. Its effects on cellular processes related to endothelin signaling pathways are of particular interest.

Case Studies and Findings

Several studies have documented the effects and applications of this compound:

Comparative Analysis with Related Compounds

This compound's unique properties can be contrasted with other compounds within the same class:

| Compound Name | Mechanism of Action | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Aselacin A | Endothelin inhibition | ~20 | Similar structure but different side chains |

| Aselacin B | Endothelin inhibition | ~25 | Slightly less potent than this compound |

| Aselacin D | Antifungal activity | Not tested | Focused on antifungal properties rather than vascular effects |

作用機序

Aselacin C exerts its effects by inhibiting the binding of endothelin to its receptor. Endothelin is a potent vasoconstrictor, and its interaction with its receptors (endothelin receptor type A and endothelin receptor type B) plays a crucial role in regulating vascular tone and blood pressure . By blocking this interaction, this compound can modulate the physiological effects of endothelin, making it a valuable tool for studying cardiovascular diseases and developing new therapeutic strategies.

類似化合物との比較

Aselacin A: Inhibits endothelin binding with an IC50 of approximately 20 µg/mL.

Aselacin B: Similar to Aselacin A but with slight variations in its side chain structure.

Uniqueness of Aselacin C: this compound is unique due to its specific structural features and its potent inhibitory activity against endothelin receptors. Its distinct cyclic pentadepsipeptide structure and the presence of unique functional groups contribute to its high affinity for endothelin receptors and its potential therapeutic applications .

生物活性

Aselacin C is a cyclic pentadepsipeptide that was first isolated from an Acremonium species in 1994. It has garnered attention due to its biological activity, particularly its ability to inhibit the binding of endothelin-1 to its receptors, which can have implications for cardiovascular and neurological health. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

This compound is characterized by its cyclic structure, which contributes to its biological activity. The compound's chemical formula is C₁₅H₁₉N₃O₄S, and it possesses a unique arrangement of amino acids that enhances its interaction with biological targets.

This compound primarily inhibits the binding of endothelin-1 (ET-1) to its receptors. The inhibition is significant in bovine atrial and porcine cerebral membranes, with an IC50 value of approximately 20 µg/mL. This inhibition can influence various physiological processes, including vascular tone and neuronal signaling .

1. Inhibition of Endothelin Binding

The primary biological activity of this compound is its ability to inhibit the binding of ET-1:

- IC50 Value : Approximately 20 µg/mL in bovine atrial and porcine cerebral membranes.

- Receptors Affected : ETA and ETB receptors, which are implicated in cardiovascular and neurological disorders .

2. Antifungal Activity

While specific antifungal testing for this compound has not been extensively documented, related compounds from the Acremonium genus have shown promising antifungal properties. For example, other cyclic peptides from similar sources demonstrated significant activity against pathogens like Aspergillus species .

Table 1: Summary of Biological Activities

Case Study 1: Endothelin Receptor Inhibition

In a study conducted by Jackson et al., this compound was evaluated for its efficacy in inhibiting endothelin binding using radioligand assays. The results indicated that this compound effectively reduced ET-1 binding in both bovine atrial and porcine cerebral membranes, suggesting potential therapeutic applications in managing conditions associated with excessive endothelin signaling .

特性

IUPAC Name |

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,35-37,42,49,55H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,35-,36-,37-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKPSPWBJDFWAE-GFDFNCKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156223-08-4 | |

| Record name | Aselacin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。